molecular formula C11H7NO2 B11909182 furo[3,4-b]quinolin-1(3H)-one CAS No. 4945-38-4

furo[3,4-b]quinolin-1(3H)-one

Cat. No.: B11909182
CAS No.: 4945-38-4
M. Wt: 185.18 g/mol
InChI Key: FZYGATLKLHAMAP-UHFFFAOYSA-N
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Description

Furo[3,4-b]quinolin-1(3H)-one is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,4-b]quinolin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds through the formation of a highly electrophilic quinoline-type o-quinone methide intermediate . The reaction is carried out in refluxing acetonitrile under an inert atmosphere, using 1,1,3,3-tetramethylguanidine (TMG) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline and furan derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of furo[3,4-b]quinolin-1(3H)-one, particularly in its antitumor activity, involves the inhibition of specific enzymes and pathways critical for cancer cell growth. The compound interacts with molecular targets such as DNA topoisomerases, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,4-b]quinolin-1(3H)-one stands out due to its specific ring fusion pattern and the resulting electronic properties

Properties

CAS No.

4945-38-4

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C11H7NO2/c13-11-8-5-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-5H,6H2

InChI Key

FZYGATLKLHAMAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C=C2C(=O)O1

Origin of Product

United States

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